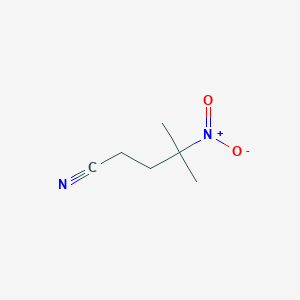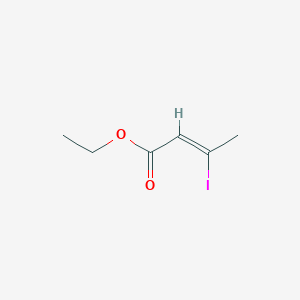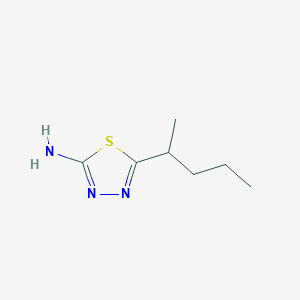
5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the type of compound it is (for example, whether it’s an organic or inorganic compound).
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Antiproliferative and Antimicrobial Properties
- Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have been studied for their biological activities. Some of these compounds demonstrated DNA protective abilities and strong antimicrobial activity against specific bacteria. Additionally, certain compounds exhibited cytotoxicity on cancer cell lines, suggesting potential applications in cancer therapy (Gür et al., 2020).
Spectral and Structural Studies
- Studies on compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine have provided insights into their molecular structure and spectral properties. These studies are essential for understanding the chemical behavior and potential applications of these compounds (Dani et al., 2013).
Synthesis of Bioactive Compounds
- Research has been conducted on synthesizing new compounds with 1,3,4-thiadiazole structures for anti-inflammatory and analgesic applications. Some compounds showed promising results compared to standard drugs in this category (Bhati & Kumar, 2008).
Vibrational Analysis and Molecular Structure
- The ibuprofen derivative 5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine hydrochloride has been characterized, providing important data on its molecular structure, which is vital for pharmaceutical applications (Channar et al., 2019).
Fluorescence Effects in Bioactive Compounds
- Studies on the fluorescence effects of certain 1,3,4-thiadiazole derivatives have been conducted. These findings are significant in the field of biochemical sensors and molecular probes (Matwijczuk et al., 2018).
Complexes with Metal Ions
- The formation of complexes between 1,3,4-thiadiazole derivatives and various metal ions like cobalt, nickel, and copper has been explored. These complexes have potential applications in catalysis and material science (Fabretti et al., 1979).
Antimicrobial Agents
- Synthesis and evaluation of compounds like 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents have been reported, indicating their potential use in fighting bacterial and fungal infections (Sah et al., 2014).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other potential hazards. It’s important to understand these properties to handle the compound safely.
Orientations Futures
This could involve potential applications of the compound, areas for further research, and unanswered questions about its properties or behavior.
Propriétés
IUPAC Name |
5-pentan-2-yl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-3-4-5(2)6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHNTLTVCFMTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406473 | |
| Record name | 5-(1-methylbutyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
72836-32-9 | |
| Record name | 5-(1-methylbutyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



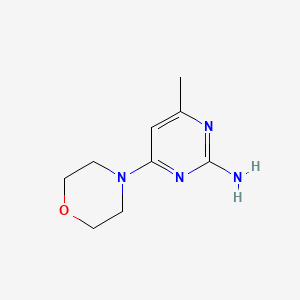
![Methyl 3-[8,18-bis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoate](/img/no-structure.png)
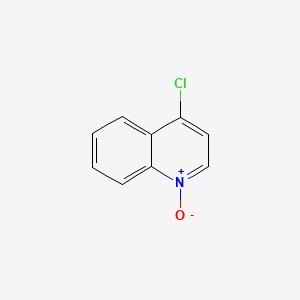






![5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid](/img/structure/B1598363.png)
